2-Amino-3-phenylbutanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

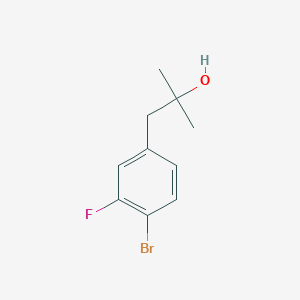

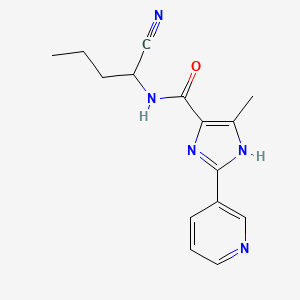

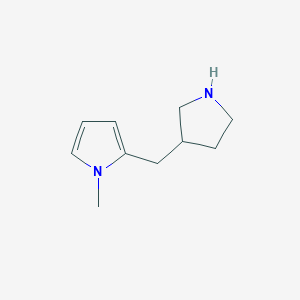

2-Amino-3-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol .

Molecular Structure Analysis

The InChI code for 2-Amino-3-phenylbutanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . The specific reactions that 2-Amino-3-phenylbutanamide hydrochloride undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

2-Amino-3-phenylbutanamide hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Behavior and Kinetics

A study investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides, demonstrating the process of ring closure to give substituted 1-phenylpyrrolidin-2-ones and their subsequent hydrolysis. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds in basic medium, highlighting the influence of substitution at the α-position of the butanamide skeleton on the kinetics of these reactions (Sedlák et al., 2002).

Pharmacological Activity

The optical isomers of phenibut, a compound structurally related to 2-Amino-3-phenylbutanamide, have been studied for their effects in pharmacological tests and GABA receptor binding studies. This research highlights the specific activity of R-phenibut over its racemic form in various pharmacological tests, emphasizing the role of structural isomerism in pharmacological activity (Dambrova et al., 2008).

Synthesis and Application in Organic Chemistry

Research on the synthesis of palladium(II)-catalyzed C−Cl bond formation presents a novel method for direct α,α-dichlorination of β-dicarbonyl compounds, offering an efficient pathway to 2,2-dichloro-3-oxo-N-phenylbutanamides. This technique opens new avenues for the synthesis of α,α-dichlorinated products, valuable in organic synthesis and potentially in drug development (Liu et al., 2013).

Material Science and Hydrogelation

The effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives has been explored. This study investigates how modifications to the C-terminal carboxylic acid impact the self-assembly and hydrogelation behavior of these derivatives, crucial for developing low-molecular-weight hydrogels for various applications (Ryan et al., 2011).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2-Amino-3-phenylbutanamide hydrochloride were not found in the search results, it’s worth noting that similar compounds are often used in pharmaceutical research and development . Therefore, this compound could potentially be used in the synthesis of new drugs or studied to better understand its properties and effects.

Eigenschaften

IUPAC Name |

2-amino-3-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKHAJNHFWRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-phenylbutanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ammoniumolate](/img/structure/B2709744.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)

![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)